molecular formula C8H5NO2 B045426 3-Cyanobenzoic acid CAS No. 1877-72-1

3-Cyanobenzoic acid

Cat. No. B045426
CAS RN: 1877-72-1
M. Wt: 147.13 g/mol
InChI Key: GYLKKXHEIIFTJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Cyanobenzoic acid can be synthesized through various chemical reactions involving the combination and transformation of different precursor compounds. One method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound is then used to synthesize different heterocyclic derivatives, showcasing the versatility in the synthesis of 3-cyanobenzoic acid-related compounds (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-cyanobenzoic acid derivatives has been studied extensively. For instance, the crystal and molecular structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid was determined, revealing complex molecular associations and structural features that contribute to its chemical behavior (Weissflog et al., 1996).

Chemical Reactions and Properties

3-Cyanobenzoic acid undergoes various chemical reactions, leading to the synthesis of a wide range of compounds. For example, its reaction with different nucleophilic reagents can lead to the formation of stable adducts, showcasing its reactivity and the potential for creating diverse chemical structures (Britton, 2006).

Scientific Research Applications

  • Synthesis of Lanthanide Complexes : 3-Cyanobenzoic acid is used in synthesizing lanthanide metal coordination frameworks. These frameworks exhibit three-dimensional supramolecular structures and have solid-state properties, including thermal behaviors and photoluminescence (Wang, Nie, & Dai, 2011).

  • Lysosome-Specific Probe for Cell Imaging : Derivatives of cyanobenzoic acid, like the cyanobenzo[a]phenoxazine-based probe, have been used as lysosome-specific probes for in cellulo imaging (Sun et al., 2013).

  • Intermediate for Pharmaceutical and Industrial Production : Compounds like 3-aminobenzoic acid, which can be derived from 3-Cyanobenzoic acid, are used as intermediates in the production of medicines, dyes, and other industrial products. An example is the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

  • Study of Crystal Structures : 3-Cyanobenzoic acid derivatives, such as 3,5-Dichloro-4-cyanobenzoic acid, are important for understanding crystal structures, as they form crystals with significant hydrogen bonding and Cl-α N interactions (Britton, 2006).

  • Liquid Crystalline Behavior : 3-Cyanobenzoic acid exhibits novel mesogenic properties and demonstrates liquid crystalline behavior at high temperatures (Weissflog et al., 1996).

  • Antiferroelectric Properties : Certain 3-Cyanobenzoic acid compounds show antiferroelectric properties and can transition directly from a nematic phase to a polar bilayer biaxial smectic A phase (Reddy & Sadashiva, 2004).

  • Intermediate for Biologically Important Compounds : Derivatives like 5-Cyano-2-formylbenzoic acid serve as key intermediates for various biologically significant compounds (Seto et al., 2019).

  • Aggregation-Induced Enhanced Emission Properties : Novel indolo[3,2-b]carbazole derivatives of 3-Cyanobenzoic acid exhibit superior aggregation-induced enhanced emission properties, which are significantly influenced by molecular structure and aggregate packing (Jia et al., 2013).

Safety And Hazards

3-Cyanobenzoic acid is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Relevant Papers One relevant paper is “Inhibitory Effect of 3-Cyanobenzoic Acid on Initial Growth of Maize Seedlings and Its Biochemical Impacts on Antioxidant and Energy Metabolisms” published in the Journal of Plant Growth Regulation in 2023 . This paper discusses the effects of 3-Cyanobenzoic acid on the growth and antioxidant and energy metabolism of maize seedlings grown in a hydroponic medium for 96 hours .

properties

IUPAC Name

3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLKKXHEIIFTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172074
Record name 3-Cyanobenzoic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzoic acid

CAS RN

1877-72-1
Record name 3-Cyanobenzoic acid
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Record name 3-Cyanobenzoic acid
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Record name 3-Cyanobenzoic acid
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Record name m-cyanobenzoic acid
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Record name 3-CYANOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture containing m-cyanobenzylamine (13.2 g), acetonitrile (80 g), sodium hydrogencarbonate (76 g), water (500 g), sodium persulfate (95 g), and iron oxide (0.25 g) was stirred for reaction at 80° C. over ten hours. After the precipitated solid was removed through filtration, the pH of the filtrate was adjusted to 4 through addition of sulfuric acid. The precipitated crystals were collected through filtration, washed with water, dried, to thereby obtain 7.1 g of m-cyanobenzoic acid (yield 48%, based on m-cyano-benzylamine). The m-cyanobenzoic acid obtained had a purity of 94%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (2.07 g) was dissolved in a 70 wt. % aqueous sulfuric acid solution (100 ml), and m-cyanobenzamide (2.92 g) was added to the resultant solution. The mixture was allowed to react at 40° C. for one hour with stirring. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 2.68 g of m-cyanobenzoic acid (yield 92%). The m-cyanobenzoic acid obtained had a purity of 99% or more.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetic acid (30 ml), acetic anhydride (70 ml), sodium acetate (6.2 g), and m-cyanobenzamide (5.0 g) were mixed with stirring under cooling with ice, to thereby obtain a mixture. The mixture was allowed to react while the mixed gas of nitrogen monoxide and nitrogen dioxide (volume ratio 1:1) was introduced thereto at 286 N ml/minute for four hours. The residual solvent was removed through distillation in vacuum, and water was added to the residue, to thereby form crystals. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 4.78 g of m-cyanobenzoic acid (yield 94%, based on m-cyanobenzamide). The m-cyanobenzoic acid obtained had a purity of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture containing ethyl m-cyanobenzoate (87.5 g, 0.5 mol), methanol (192.5 g), and water (449.2 g) was placed in a 1 l-flask, and heated to 82° C. with stirring by use of a mechanical stirrer. When the temperature became stable, a 20% aqueous solution of sodium hydroxide was added thereto so as to adjust the pH of the mixture at 9.0-9.3. Four hours after the reaction started, 20% sodium hydroxide (98.2 g) was added to the mixture. Liquid chromatographic analysis revealed that the reaction mixture contained 68.4 g of m-cyanobenzoic acid (yield 93%). The reaction mixture was cooled to 30° C., and hydrochloric acid was added thereto to lower the pH of the mixture to 3.1. The mixture was heated again to 82° C., and methanol was added thereto until the mixture dissolves. The mixture was cooled so as to crystallize, to thereby obtain 63.8 g of m-cyanobenzoic acid crystal (purity 96.8%, yield 84%).
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
192.5 g
Type
reactant
Reaction Step One
Name
Quantity
449.2 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

m-Cyanobenzamide (2.92 g), sodium nitrite (2.76 g), and dimethyl sulfoxide (50 ml) were mixed and stirred vigorously at room temperature. To the mixture, methanesulfonic acid (3.95 g) was added dropwise over ten minutes, and further stirred vigorously for three hours. The solvent was removed under reduced pressure, and water (50 ml) was added to the residue. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 2.57 g of m-cyanobenzoic acid (yield 88%). The obtained m-cyanobenzoic acid had a purity of 96%.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
MC de Souza, RP Constantin, J Abrahão… - Journal of Plant Growth …, 2023 - Springer
… significantly reduced by 3-cyanobenzoic acid, probably due to … However, 3-cyanobenzoic acid did not influence oxygen … Altogether, our data suggest that 3-cyanobenzoic acid reduces …
Number of citations: 0 link.springer.com
MAVR da Silva, LMPF Amaral, CRP Boaventura… - The Journal of Chemical …, 2008 - Elsevier
… reduced pressure; 3-cyanobenzoic acid was purified by … The melting temperatures are: for 3-cyanobenzoic acid, (493… , 10 2 w(N) = 9.50; for 3-cyanobenzoic acid, C 8 H 5 O 2 N, found …
Number of citations: 7 www.sciencedirect.com
C Bengis-Garber, AL Gutman - Tetrahedron letters, 1988 - Elsevier
Bacteria in organic synthesis: Selective conversion of 1, 3-dicyanobenezene into 3-cyanobenzoic acid - ScienceDirect … Bacteria in organic synthesis: Selective conversion of 1, 3-dicyanobenezene …
Number of citations: 34 www.sciencedirect.com
DA Iglesias, DL Ruiz, PE Allegretti - 2012 - ri.conicet.gov.ar
2-cyanobenzoic acids are very important compounds in several sciences, and it is because of this that studying their tautomeric equilibria is of great interest. Ring-chain tautomeric …
Number of citations: 2 ri.conicet.gov.ar
C Bengis-Garber, AL Gutman - Applied microbiology and biotechnology, 1989 - Springer
… of 3-cyanobenzoic acid (Fig. … 3-cyanobenzoic acid was very low. Observation of such differences, however, was utilized for selective and quantitative preparation of 3-cyanobenzoic acid …
Number of citations: 58 link.springer.com
M Kobayashi, T Nagasawa, H Yamada - Applied microbiology and …, 1988 - Springer
… 3-cyanobenzoic acid was eluted with 5 N acetic acid. The eluates containing 3-cyanobenzoic acid … White crystals of 3-cyanobenzoic acid appeared. RecrystaUization was carried out in …
Number of citations: 60 link.springer.com
DA Perry, JS Cordova, WD Spencer… - The Journal of …, 2010 - ACS Publications
… For 2-cyanobenzoic acid (2CBA), the DFT calculated dipole moment was 5.87 D, for 3-cyanobenzoic acid (3CBA), the dipole moment was 5.31 D, and for 4-cyanobenzoic acid (4CBA), …
Number of citations: 22 pubs.acs.org
RJ Balahura, WC Kupferschmidt… - Inorganic Chemistry, 1983 - ACS Publications
… The nitrile-bonded 3-cyanobenzoic acid complex is reduced by chromium(II) without ligand … For the 3-cyanobenzoic acid complex only free 3cyanobenzoic acid and Cr(OH2)63+ were …
Number of citations: 6 pubs.acs.org
SG Cull, JD Holbrey, V Vargas‐Mora… - Biotechnology and …, 2000 - Wiley Online Library
… -phase biotransformation reaction, we will consider the Rhodococcus R312 catalyzed transformation of 1,3-dicyanobenzene (1,3-DCB) to 3-cyanobenzamide and 3-cyanobenzoic acid. …
Number of citations: 783 onlinelibrary.wiley.com
F Chen, FK Zheng, GN Liu, AQ Wu, MS Wang… - Inorganic Chemistry …, 2010 - Elsevier
… a 3D heterometallic coordination polymer, [Cd(μ 5 -3-tzba)(μ 2 -3-cba)(μ 3 -OH)Co(H 2 O)] n ·2nH 2 O 1 (3-H 2 tzba = 3-(5H-tetrazol)benzoic acid and 3-Hcba = 3-cyanobenzoic acid), …
Number of citations: 17 www.sciencedirect.com

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